
2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)- is a chemical compound with the molecular formula C18H37NO2. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a hydroxyl group and a dodecyl chain. The stereochemistry of the compound is specified by the (2S,3S,6S) configuration, indicating the spatial arrangement of the atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)- typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of 1,5-diamines.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Attachment of Dodecyl Chain: The dodecyl chain can be attached through alkylation reactions, where the piperidine derivative reacts with a dodecyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carbonyl group back to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohols or alkanes
Substitution: Formation of alkyl halides or other substituted derivatives
科学的研究の応用
2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
作用機序
The mechanism of action of 2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the dodecyl chain play crucial roles in its biological activity, influencing its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Piperidinemethanol: Lacks the dodecyl chain and has different biological properties.
6-Dodecyl-3-hydroxy-piperidine: Similar structure but different stereochemistry.
3-Hydroxy-2-piperidinemethanol: Different position of the hydroxyl group.
Uniqueness
2-Piperidinemethanol, 6-dodecyl-3-hydroxy-, (2S,3S,6S)- is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a dodecyl chain. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
652978-64-8 |
|---|---|
分子式 |
C18H37NO2 |
分子量 |
299.5 g/mol |
IUPAC名 |
(2S,3S,6S)-6-dodecyl-2-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(21)17(15-20)19-16/h16-21H,2-15H2,1H3/t16-,17-,18-/m0/s1 |
InChIキー |
HIMLRIRWYGHUHB-BZSNNMDCSA-N |
異性体SMILES |
CCCCCCCCCCCC[C@H]1CC[C@@H]([C@@H](N1)CO)O |
正規SMILES |
CCCCCCCCCCCCC1CCC(C(N1)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide](/img/structure/B12535824.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12535826.png)
![1-Propanone, 1-phenyl-3-(phenylamino)-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535834.png)
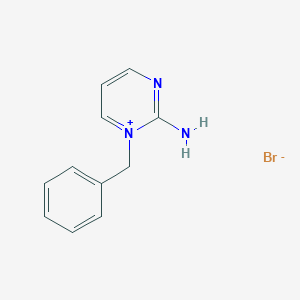
![5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12535841.png)
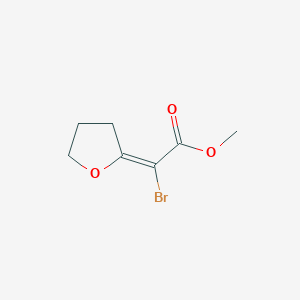
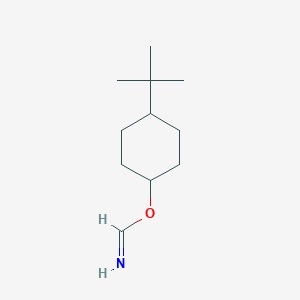
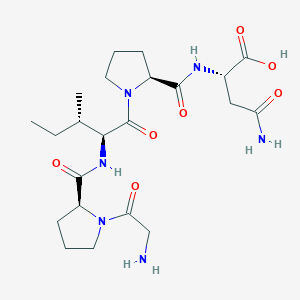
methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)
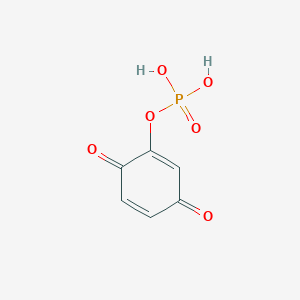
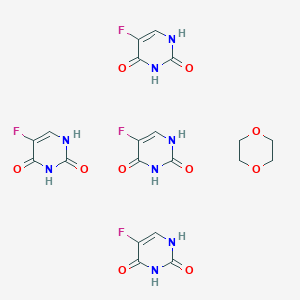
![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
